molecular formula C16H26O3S B14066143 Benzenesulfonic acid, decyl- CAS No. 31093-47-7

Benzenesulfonic acid, decyl-

Cat. No.: B14066143
CAS No.: 31093-47-7
M. Wt: 298.4 g/mol
InChI Key: UAZLASMTBCLJKO-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, decyl- is an organosulfur compound with the formula C16H26O3S. It is a derivative of benzenesulfonic acid where a decyl group (a ten-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, decyl- can be synthesized through the sulfonation of decylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, decyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for sulfonation. The reaction mixture is continuously fed into a reactor, and the product is extracted using water or sodium hydroxide solution. The resulting benzenesulfonic acid, decyl- is then purified and concentrated for use.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, decyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonates.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like chlorosulfonic acid and phosphorus pentachloride are often employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonates.

    Substitution: Sulfonyl chlorides and other substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, decyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, decyl- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of cell membranes and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound without the decyl group.

    Dodecylbenzenesulfonic acid: Similar structure but with a twelve-carbon alkyl chain.

    p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid, decyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other sulfonic acid derivatives. Its decyl group offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in various industrial and research applications.

Properties

CAS No.

31093-47-7

Molecular Formula

C16H26O3S

Molecular Weight

298.4 g/mol

IUPAC Name

2-decylbenzenesulfonic acid

InChI

InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19)

InChI Key

UAZLASMTBCLJKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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